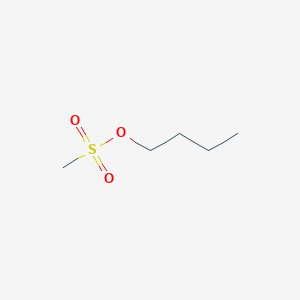

Butyl methanesulfonate

説明

Significance of Sulfonate Esters in Contemporary Chemical Sciences

Sulfonate esters are a class of organic compounds characterized by the functional group R-SO₂-OR', where a sulfonyl group is bonded to a hydrocarbyl group (R) and an alkoxy group (OR'). wikipedia.org Their importance in chemical sciences stems from the excellent leaving group ability of the sulfonate anion (R-SO₃⁻). wikipedia.orgeurjchem.com This property makes them highly valuable intermediates in a wide array of nucleophilic substitution and elimination reactions. eurjchem.comfiveable.me The stability of the resulting sulfonate anion, a weak base, drives these reactions forward. wikipedia.org

In synthetic chemistry, sulfonate esters are instrumental as protecting groups for alcohols, allowing for selective reactions at other sites in a complex molecule. researchgate.net Furthermore, their utility extends to the synthesis of a diverse range of compounds, including pharmaceuticals and agrochemicals. eurjchem.com The introduction of a sulfonate group can also modify the solubility and reactivity of organic molecules, a feature exploited in various applications. fiveable.me

Overview of Isomeric Forms and Analogues in Research Contexts

The isomeric forms of butyl methanesulfonate (B1217627), along with its ionic liquid derivatives, each exhibit unique properties and applications, making them subjects of specific research interests.

n-Butyl methanesulfonate (BMS) is a primary alkyl sulfonate ester frequently employed in mechanistic studies of nucleophilic substitution reactions. nih.gov As an alkylating agent, BMS transfers its butyl group to nucleophiles. This process typically occurs via an Sₙ2 mechanism, involving the cleavage of the alkyl-oxygen bond.

Research has focused on understanding the kinetics and mechanisms of its reactions. For instance, studies on the solvolysis of n-butyl methanesulfonate help to elucidate the role of the solvent and the nature of the transition state. In vitro studies have investigated the reaction of BMS with DNA, revealing that it forms n-butyl adducts, which is crucial for understanding its mutagenic properties. nih.gov The preference for alkylation at specific sites on DNA bases, such as guanine (B1146940), has been a key area of investigation.

A study on the gold-catalyzed functionalization of arenes utilized n-butyl methanesulfonate to form linear alkylated products, showcasing its utility in developing new carbon-carbon bond-forming reactions. uchicago.edu

tert-Butyl methanesulfonate (TBMS) serves as a valuable synthetic intermediate, primarily due to the steric bulk of the tert-butyl group and the excellent leaving group ability of the methanesulfonate moiety. researchgate.net It is commonly used as a protecting group for alcohols.

The cleavage of the alkyl-oxygen bond in TBMS leads to the formation of a relatively stable tertiary carbocation intermediate, which can then react with various nucleophiles. This reactivity makes TBMS a useful reagent in the synthesis of complex molecules. For example, it has been used in the synthesis of diastereoisomeric methanesulfonate compounds as precursors for fluorinated molecules. researchgate.net The methanesulfonate group in these intermediates acts as an effective leaving group in nucleophilic substitution reactions. researchgate.netajol.info

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₃S | |

| Molecular Weight | 152.21 g/mol | |

| Common Use | Alkylating agent, Protecting group |

Table 1: Properties of tert-Butyl Methanesulfonate

Secondary butyl methanesulfonate is a chiral molecule, existing as (R) and (S) enantiomers. This chirality makes it a valuable tool in stereochemical studies to investigate the mechanisms of reactions involving chiral centers. nih.gov

Research on the optically active enantiomers of 2-butyl methanesulfonate has explored their cytotoxic and mutagenic effects. nih.govsigmaaldrich.com Studies have shown that both the (R) and (S) enantiomers, as well as the racemic mixture, exhibit similar levels of cytotoxicity and mutagenicity in various cell lines. nih.gov These findings have been interpreted in the context of the reaction mechanism, with possibilities including both Sₙ2 reactions with DNA and the formation of a carbocation intermediate. nih.gov The comparison with solvolysis experiments of other chiral sulfonate esters, which show complete inversion of configuration, supports the likelihood of an Sₙ2 pathway. nih.gov

A study investigating the genotoxicity of various alkylating methanesulfonates found that secondary methanesulfonates, including 2-butyl methanesulfonate, with high Sₙ1 reactivity, exhibited the highest mutagenicity in Salmonella typhimurium strains. researchgate.netnih.gov

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and advanced materials due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties. alfa-chemical.comnih.gov 1-Butyl-3-methylimidazolium methanesulfonate ([Bmim][MeSO₃]) is a prominent example of an ionic liquid derived from this compound. alfa-chemical.comsigmaaldrich.com

Research into [Bmim][MeSO₃] has explored its applications in various fields. In materials science, its thermophysical properties, such as its phase behavior and heat capacity, are being investigated for its potential use as a thermal energy storage material. researchgate.net It has also been studied for its ability to dissolve a wide range of organic and inorganic materials, making it a versatile solvent for chemical reactions and extractions. alfa-chemical.com

Furthermore, [Bmim][MeSO₃] has been employed in the development of advanced materials for specific applications. For instance, it has been used to prepare deep eutectic solvents for ammonia (B1221849) sorption and as a solvent in high-pressure CO₂ removal processes. sigmaaldrich.comsigmaaldrich.com Theoretical and experimental studies have investigated its interactions with CO₂, highlighting its potential for carbon capture technologies. researchgate.net Its use in the synthesis of transparent silica-filled elastomer systems has also been explored, where it can improve properties like crosslink density and ionic conductivity. nih.gov

| Property | Value | Reference |

| CAS Number | 342789-81-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₈N₂O₃S | sigmaaldrich.com |

| Molecular Weight | 234.32 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 75-80 °C | sigmaaldrich.com |

Table 2: Properties of 1-Butyl-3-methylimidazolium Methanesulfonate

Role as a Foundational Research Tool in Alkylation and Synthetic Methodologies Development

This compound and its isomers are fundamental research tools for studying alkylation reactions and developing new synthetic methodologies. uchicago.edu Their role as alkylating agents is central to their application in mutagenesis studies, where they are used to introduce alkyl groups into DNA, leading to mutations that can be studied to understand genetic processes. medchemexpress.comnih.gov

The development of novel synthetic methods often relies on the predictable reactivity of sulfonate esters. For example, their use as leaving groups in nucleophilic substitution reactions is a cornerstone of organic synthesis. eurjchem.comlibretexts.org Researchers continuously explore new ways to utilize the reactivity of this compound and its analogues. For instance, gold-catalyzed reactions of arenes with primary alcohol sulfonate esters, including n-butyl methanesulfonate, have been developed to form C-C bonds under milder conditions than traditional Friedel-Crafts reactions. uchicago.edu

Furthermore, the synthesis of task-specific ionic liquids often starts from reactants like this compound, highlighting its role in the creation of new materials with tailored properties. cymitquimica.comlookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLBHTZRLVHUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073281 | |

| Record name | Methanesulfonic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-32-9, 63732-28-5 | |

| Record name | Butyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, methylsulfonyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G806JP9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies in Chemical Research

Established Synthetic Pathways to Butyl Methanesulfonate (B1217627) Isomers

The synthesis of butyl methanesulfonate isomers, including n-butyl, sec-butyl, isobutyl, and tert-butyl methanesulfonate, is predominantly achieved through the esterification of the corresponding butanol isomers with methanesulfonyl chloride. This method is widely adopted due to its efficiency and the ready availability of the starting materials. chemicalbook.comgoogle.com Alternative, though less common, routes such as transesterification are also employed in specific contexts.

Esterification of Butanol Isomers with Methanesulfonyl Chloride

The most prevalent method for synthesizing this compound involves the reaction of a butanol isomer with methanesulfonyl chloride (MsCl). libretexts.orgcommonorganicchemistry.com This reaction, known as mesylation, converts the alcohol's hydroxyl group into a methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. The general reaction involves combining the respective butanol isomer (n-butanol, sec-butanol, or tert-butanol) with methanesulfonyl chloride, typically in the presence of a base and a suitable solvent. google.comcommonorganicchemistry.com The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the this compound ester. acs.org

Catalytic Role of Bases (e.g., Pyridine (B92270), Triethylamine)

Bases play a crucial dual role in the esterification of alcohols with methanesulfonyl chloride. Their primary and most straightforward function is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. echemi.comthieme-connect.com This prevents the HCl from protonating the starting alcohol or reacting with the product.

Beyond simple acid scavenging, bases like pyridine can also act as nucleophilic catalysts. echemi.comstackexchange.com Pyridine, being more nucleophilic than the alcohol, can attack the methanesulfonyl chloride first to form a highly reactive N-mesylpyridinium salt intermediate. stackexchange.comvedantu.com This intermediate is more susceptible to nucleophilic attack by the alcohol than the original methanesulfonyl chloride, thereby accelerating the rate of the esterification reaction. echemi.comstackexchange.com Triethylamine (B128534) (TEA) is another commonly used tertiary amine base that facilitates these reactions, often chosen for its strong basicity and efficacy in driving the reaction to completion. rsc.orgresearchgate.net The choice between pyridine and triethylamine can depend on the specific substrate and desired reaction kinetics.

Influence of Reaction Solvents on Synthetic Efficiency

The choice of solvent is critical for the efficiency of this compound synthesis. Anhydrous, non-protic solvents are generally preferred to prevent unwanted side reactions with the highly reactive methanesulfonyl chloride. Dichloromethane (DCM) is a frequently used solvent due to its inertness and its ability to dissolve both the reactants and the amine hydrochloride salt byproduct, which can then be removed during workup.

The polarity of the solvent can also impact reaction kinetics. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can enhance the electrophilicity of the sulfonate group, potentially accelerating the reaction. However, care must be taken as these solvents might also compete in nucleophilic reactions under certain conditions. A study investigating the synthesis of analogous sulfonate esters demonstrated the impact of different solvent and base combinations on the reaction yield and purity, as summarized in the table below.

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

| Dichloromethane (DCM) | Triethylamine (NEt₃) | 25 | 97 | 99 |

| Methyl-THF | Triethylamine (NEt₃) | 25 | 95 | 98 |

| Cyclopentyl methyl ether (CPME) | Sodium tert-butoxide (NaOtBu) | 0 | 89 | 97 |

| Data adapted from syntheses of analogous sulfonate esters. |

Transesterification Routes for this compound Synthesis

Transesterification represents an alternative pathway for the synthesis of this compound. This method involves the reaction of an existing sulfonate ester, such as methyl methanesulfonate, with a butanol isomer (e.g., tert-butanol) in the presence of an acid or base catalyst. organic-chemistry.org The reaction proceeds by substituting the alkyl group of the starting ester with the butyl group from the alcohol.

However, this route is often less favorable than direct esterification with methanesulfonyl chloride. The primary drawback is the reversibility of the reaction, which imposes equilibrium limitations that can hinder the achievement of high yields. nih.gov To drive the equilibrium towards the desired product, a large excess of the butanol reactant is often required, which can complicate purification and increase costs.

Synthesis and Characterization of this compound Derivatives

The reactivity of the methanesulfonyl group allows for the synthesis of various derivatives, which are valuable in mechanistic studies and as intermediates in organic synthesis. A key area of research involves the preparation of chiral compounds where the methanesulfonate group acts as a leaving group or a protecting group.

Preparation of Diastereoisomeric Methanesulfonate Compounds

When a chiral alcohol is reacted with methanesulfonyl chloride, a diastereoisomeric methanesulfonate compound can be formed if another stereocenter is present in the molecule. An example of this is the synthesis of 2-(tert-butyl) cyclohexyl methanesulfonate from 2-(tert-butyl)cyclohexanol. ajol.info In this preparation, the reaction of the chiral alcohol with methanesulfonyl chloride in the presence of a base yields a mixture of two diastereomeric methanesulfonate compounds. ajol.info

These diastereomers are formed because the methanesulfonation reaction at the hydroxyl group does not affect the pre-existing stereocenter, resulting in a mixture of products that differ in the spatial orientation at the carbon bearing the mesylate. libretexts.orgajol.info The characterization and identification of these inseparable diastereomers are typically accomplished using spectroscopic methods, particularly ¹H NMR and ¹³C NMR, which can distinguish between the different chemical environments of the nuclei in each stereoisomer. ajol.info The methanesulfonate group in these compounds is noted for its effectiveness as a leaving group, making them useful substrates for subsequent nucleophilic substitution reactions. ajol.info

Introduction of Fluorine via this compound Precursors

The introduction of fluorine into organic molecules is of great interest due to the unique properties it imparts, and this compound can serve as a key precursor in this process. The methanesulfonate (mesylate) group is an effective leaving group in nucleophilic substitution reactions, facilitating its replacement by a fluoride (B91410) ion. cymitquimica.comnih.govresearchgate.net This approach is a valuable strategy for the synthesis of organofluorine compounds. cymitquimica.com

In these reactions, an alkyl methanesulfonate is treated with a nucleophilic fluoride source. The fluoride ion attacks the carbon atom attached to the methanesulfonate group, displacing it to form a new carbon-fluorine bond. The high efficiency of the mesylate as a leaving group promotes this SN2 reaction. researchgate.net While many examples in the literature use various alkyl methanesulfonates, the principle applies directly to this compound for the synthesis of fluorobutane derivatives. For instance, secondary mesylates have been successfully fluorinated using reagents like cesium fluoride (CsF) in solvents such as tert-amyl alcohol. researchgate.netresearchgate.net

One specific method involves the electrochemical fluorination of this compound. mdpi.com This process can generate perfluoromethanesulfonyl fluoride, demonstrating a transformation where the entire molecule is fluorinated under electrochemical conditions. mdpi.com The choice of fluorinating agent and reaction conditions is crucial and can be optimized for specific substrates. researchgate.net

Synthesis of Ionic Liquid Derivatives

This compound is a widely used reactant in the preparation of task-specific ionic liquids (ILs). nih.gov It functions as an alkylating agent, introducing a butyl group to a suitable nucleophilic precursor, typically a nitrogen-containing heterocyclic compound like 1-methylimidazole (B24206) or pyridine. nist.govCurrent time information in Bangalore, IN.mdpi.com This quaternization reaction is the foundational step in forming the desired cation of the ionic liquid. researchgate.net

The synthesis is often straightforward, involving the direct reaction of this compound with the base. For example, reacting this compound with 1-methylimidazole yields 1-butyl-3-methylimidazolium methanesulfonate, a halide-free ionic liquid. Current time information in Bangalore, IN.mdpi.com This reaction can be carried out at elevated temperatures or even at room temperature over an extended period. Current time information in Bangalore, IN.mdpi.com Similarly, it can be used to produce 1,2,3-triazolium ionic liquids by alkylating a 1,2,3-triazole core. zin.ru The resulting product is a salt where the cation is the newly formed butyl-substituted heterocycle and the anion is methanesulfonate. Current time information in Bangalore, IN.zin.ru

Metathesis Methods for Ionic Liquid Construction

While direct alkylation with this compound produces an ionic liquid with a methanesulfonate anion, a common and versatile subsequent step is anion metathesis (or anion exchange) to create a wider library of ionic liquids. researchgate.net This two-step process begins with the synthesis of a precursor ionic liquid, such as 1-butyl-3-methylimidazolium methanesulfonate.

In the second step, this methanesulfonate salt is reacted with a different anion source, typically a metal salt or an acid. zin.ru For example, reacting a triazolium methanesulfonate salt with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in water results in the exchange of the methanesulfonate anion for the bistriflimide anion, yielding a new ionic liquid with different properties. zin.ru Similarly, butyl pyridinium (B92312) methanesulfonate can be synthesized via metathesis between butyl pyridinium bromide and sodium methanesulfonate. This metathesis approach significantly expands the range of accessible ionic liquids, allowing for the fine-tuning of their physical and chemical characteristics by pairing a cation formed using this compound with various anions.

Formation of Butyl Matrine (B1676216) Derivatives

In the synthesis of certain N-substituted-11-butyl matrine derivatives, a key intermediate is a matrinic methanesulfonate. In this specific synthetic pathway, the butyl group is already part of the matrine scaffold before the introduction of the methanesulfonate group. The synthesis begins with matrine, which undergoes ring-opening and protection to yield a Boc-protected matrinic acid. nih.gov This acid is then reduced to the corresponding alcohol, N-t-butyloxycarbonyl-11-(4-hydroxybutyl) matrine.

This hydroxybutyl matrine derivative is then treated with methylsulfonyl chloride in the presence of a base like triethylamine. This reaction converts the terminal hydroxyl group of the butyl chain into a methanesulfonate ester, forming the key methanesulfonate intermediate. nih.gov This intermediate, which now possesses a good leaving group, is subsequently reduced with a reagent like lithium aluminium hydride (LiAlH₄) to yield the N-Boc-11-butyl matrine derivative. This demonstrates the strategic use of forming a methanesulfonate ester to facilitate further transformations in the synthesis of complex, modified natural products. nih.gov

Reaction Mechanisms and Advanced Chemical Reactivity Investigations

Detailed Analysis of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and butyl methanesulfonate (B1217627) is a frequently utilized substrate in these transformations. The efficacy of these reactions is profoundly influenced by the nature of the leaving group, the stability of intermediates, and the stereochemical pathway of the reaction.

Efficacy of the Methanesulfonate Moiety as a Leaving Group

The methanesulfonate (mesylate) group is an excellent leaving group, a property that is central to the reactivity of butyl methanesulfonate in nucleophilic substitution reactions. ajol.inforesearchgate.netresearchgate.net Its effectiveness stems from the stability of the resulting methanesulfonate anion. The negative charge on the departing group is significantly stabilized through resonance, being delocalized across the three oxygen atoms of the sulfonate group. researchgate.netresearchgate.net This charge distribution makes the methanesulfonate ion a weak base and, consequently, a stable species in solution, which facilitates the cleavage of the carbon-oxygen bond.

The utility of the methanesulfonate group as a leaving group is well-established in organic synthesis, where it is often introduced to convert a poor leaving group, such as a hydroxyl group, into a good one. libretexts.orgmasterorganicchemistry.com This conversion allows for a wide range of nucleophilic substitution reactions to proceed under milder conditions. The stability of the mesylate anion surpasses that of halide ions, making alkyl methanesulfonates, including this compound, highly reactive towards nucleophiles.

Formation and Stabilization of Carbocation Intermediates

In certain nucleophilic substitution reactions, particularly those following an SN1 pathway, the departure of the leaving group leads to the formation of a carbocation intermediate. The structure of the alkyl group in this compound influences the stability of this potential carbocation. Primary carbocations are generally unstable; however, secondary and tertiary carbocations are stabilized by hyperconjugation and inductive effects.

In the case of tert-butyl methanesulfonate, the cleavage of the alkyl-oxygen bond results in the formation of a relatively stable tert-butyl carbocation. This intermediate is planar, and its stability is a key factor in the facility of SN1 reactions. The solvent plays a crucial role in stabilizing the forming carbocation and the departing methanesulfonate anion through solvation. spcmc.ac.in For instance, polar protic solvents can effectively solvate both the cation and the anion, thereby lowering the activation energy for the ionization step. spcmc.ac.in

Studies on related systems, such as 3-t-butyl-1-methylcyclothis compound, have provided insights into the stabilization of carbocations. acs.orgnih.gov Computational studies have suggested that the t-butyl group contributes to the stabilization of the carbocation intermediate. acs.orgnih.gov Furthermore, long-range interactions, such as those involving a γ-silyl group, can also significantly stabilize carbocationic intermediates. beilstein-journals.org

Stereochemical Outcomes of Substitution Processes

The stereochemistry of nucleophilic substitution reactions involving this compound is a critical aspect that depends on the reaction mechanism.

SN2 reactions are characterized by an inversion of configuration at the stereocenter. This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a concerted step. gacbe.ac.in This "back-side attack" leads to a Walden inversion, where the stereochemistry of the product is inverted relative to the starting material. gacbe.ac.in

Conversely, SN1 reactions typically proceed with racemization, meaning the formation of a mixture of enantiomers with both retention and inversion of configuration. spcmc.ac.in This is due to the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face with roughly equal probability. spcmc.ac.inacseusa.org However, complete racemization is not always observed. The leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. gacbe.ac.in

In specific cases, such as the reaction of (1s,3s)-3-(tert-butyl)-1-methylcyclothis compound in a highly ionizing solvent like trifluoroethanol, retention of configuration is observed. acs.orgnih.gov This outcome is consistent with the formation of a nonclassical bicyclobutonium cation intermediate. acs.orgnih.gov As the solvent becomes less ionizing, an increasing amount of the product with inverted configuration is formed, indicating a competition between the nonclassical cation (leading to retention) and a classical carbocation that allows for attack from both sides. acs.orgnih.gov

Studies involving optically pure (S)-(+)-2-butanol converted to its methanesulfonate ester have been instrumental in demonstrating these stereochemical principles. askfilo.comchegg.com Subsequent reaction with a nucleophile allows for the determination of the stereochemical outcome, confirming whether the reaction proceeded with inversion or retention of configuration. askfilo.comchegg.com

Studies on Alkylation Mechanisms

This compound is a potent alkylating agent, a property that underpins its use in various chemical and biological studies. cymitquimica.com Alkylation involves the transfer of the butyl group to a nucleophilic species.

Electrophilic Characteristics of the Sulfonate Group

While the methanesulfonate group itself departs as the leaving group, its presence profoundly influences the electrophilicity of the attached butyl group. The strong electron-withdrawing nature of the sulfonate group polarizes the C-O bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. libretexts.orgmsu.edu This enhanced electrophilicity is a key factor in the alkylating ability of this compound.

The electrophilic character of the carbon atom in alkyl sulfonates is comparable to that in alkyl halides. libretexts.org The oxygen atoms of the sulfonate group effectively delocalize the electron density, which in turn increases the partial positive charge on the carbon atom bonded to the oxygen. This makes the carbon a prime target for nucleophiles, facilitating the alkylation process. The alkylation mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the alkyl group, the nucleophile, and the reaction conditions. nih.gov For instance, secondary methanesulfonates with high SN1 reactivity have shown high mutagenicity, which is a consequence of their alkylating ability towards DNA. nih.govresearchgate.net

Butylation of Diverse Nucleophiles (e.g., Amines, Alcohols)

This compound is an effective alkylating agent, capable of transferring its butyl group to a variety of nucleophiles. cymitquimica.com This reactivity is central to its application in organic synthesis for creating butylated products. The methanesulfonate group (mesylate) is an excellent leaving group, facilitating nucleophilic substitution reactions.

Butylation of Alcohols: The reaction of methanesulfonate esters with alcohols is a fundamental process. While this compound itself can be formed from the reaction of methanesulfonyl chloride with butanol, it can subsequently react with other alcohols. wikipedia.org Studies on similar methanesulfonate esters, such as methyl methanesulfonate, show they react with alcohols like methanol (B129727) in a process termed alcoholysis. enovatia.com For instance, the reaction of methanesulfonic acid with ethanol (B145695) at 70°C results in the formation of ethyl methanesulfonate, which then establishes a quasi-steady-state equilibrium. enovatia.com This indicates that this compound can participate in trans-esterification type reactions with other alcohols under appropriate conditions. The general reactivity allows for the use of methanesulfonates as protecting groups for alcohols; they are stable under acidic conditions and can be cleaved when necessary. wikipedia.org

Butylation of Amines: this compound readily reacts with amines. The reaction mechanism involves the nucleophilic attack of the amine on the carbon atom of the butyl group, displacing the methanesulfonate anion. Research on analogous compounds provides insight into this process. For example, methyl methanesulfonate reacts with piperidine (B6355638) to yield N-methylpiperidine and N,N-dimethylpiperidinium salt. chem-soc.si Tertiary amines are also shown to exclusively attack the alkyl carbon of carboxylate esters. chem-soc.si Similarly, this compound serves as a reactant in the preparation of specialized ionic liquids, which often involves the alkylation of amine-containing structures. cymitquimica.com The reaction with various amines, including primary, secondary, and tertiary amines, highlights the broad utility of this compound as a butylating agent.

| Nucleophile | Product Type | Research Context |

| Alcohols | Butylated Alcohols / Ethers | Used as a protecting group and in substitution reactions. wikipedia.orgenovatia.com |

| Amines | Butylated Amines | Forms N-butylated amines; used in the synthesis of ionic liquids. cymitquimica.comchem-soc.si |

Hydrolytic Degradation Pathways and Resultant Products

The stability of this compound is significantly influenced by the presence of water, leading to its hydrolytic degradation. The primary pathway for this degradation is hydrolysis, which breaks the ester bond. smolecule.comsulfonic-acid.com

The principal products resulting from the hydrolysis of this compound are butanol and methanesulfonic acid. smolecule.com This reaction can proceed under various pH conditions. Studies indicate that the hydrolysis follows pseudo-first-order kinetics, particularly under alkaline conditions.

The rate of hydrolysis is dependent on temperature and pH. While the hydrolysis of similar sulfonate esters can be negligible at ambient temperatures, the rate increases significantly with heat. google.com For example, experiments conducted at 90°C demonstrate the degradation of this compound in different aqueous media. chemicalbook.com Treatment with aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at elevated temperatures can lead to the complete reaction of this compound. google.com The presence of water generally reduces the formation of sulfonate esters during synthesis, in part by promoting the reverse hydrolytic reaction. pqri.org

The following table summarizes the hydrolytic degradation of this compound under specific experimental conditions.

| Hydrolysis Medium | Temperature (°C) | Time (min) | Residual this compound (ppm) |

| Water | 90 | 15 | 35 |

| Water | 90 | 30 | 34 |

| Water | 90 | 60 | 31 |

| Water | 90 | 120 | 23 |

| Aqueous 10% NaOH | 90 | 15 | 18 |

| Aqueous 10% NaOH | 90 | 30 | 13 |

| Aqueous 10% NaOH | 90 | 120 | 10 |

| Data derived from experiments starting with an initial concentration of 48-55 ppm of this compound in dibutyl phthalate. chemicalbook.com |

Computational and Theoretical Chemistry Studies

Application of Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the intrinsic properties of butyl methanesulfonate (B1217627). These ab initio and density functional theory (DFT) based approaches model the electronic structure of the molecule to predict its behavior and characteristics. scispace.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic structure of molecules like butyl methanesulfonate. nih.govarxiv.org DFT methods are employed to calculate fundamental properties that govern the molecule's reactivity. rsc.org

Key research findings from DFT studies on related methanesulfonate compounds include:

Structural Parameters : DFT calculations can determine optimized molecular geometries, including bond lengths and angles. For instance, in a study on a related ionic liquid, 1-butyl-3-methylimidazolium trifluoromethanesulfonate, DFT was used to establish the stable structure, showing a bidentate coordination between the anion and cation through hydrogen bonds. researchgate.net

Electronic Properties : The distribution of electrons in the molecule is analyzed to predict its chemical behavior. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is particularly important. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net

Charge Distribution : Methods like Mulliken population analysis can be used to determine the partial charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other species. researchgate.net

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a sophisticated method for predicting the thermodynamic properties of liquids and mixtures. acs.orgzenodo.org It leverages quantum chemical calculations to provide insights into how this compound interacts with various solvents. The methodology first calculates the screening charge density on the surface of the molecule in a virtual conductor environment. zenodo.org This 3D charge distribution is then simplified into a "sigma profile" (σ-profile), which is a histogram showing the amount of molecular surface with a given charge density. acs.orgresearchgate.net

From the sigma profile, a "sigma potential" (σ-potential) is derived, which describes the molecule's affinity for interacting with surfaces of different polarities. nih.gov These profiles are then used in statistical thermodynamics to predict macroscopic thermodynamic properties without requiring extensive experimental data. acs.org For ionic liquids like 1-butyl-3-methylimidazolium methanesulfonate, COSMO-RS has been successfully used to predict interactions and thermophysical characteristics. acs.orgresearchgate.net

| Predicted Property | Significance in Understanding Interactions | Relevance to this compound |

|---|---|---|

| Activity Coefficient (γ) | Indicates the deviation of a component from ideal behavior in a mixture. A lower value suggests stronger, more favorable interactions with the solvent. rsc.org | Predicts the solubility and interaction strength of this compound in different solvents. |

| Excess Enthalpy (HE) | Represents the heat released or absorbed upon mixing. A negative value indicates exothermic mixing and strong attractive interactions. rsc.org | Provides insight into the energetics of mixing this compound with other substances. |

| Sigma Profile (p(σ)) | Characterizes the polarity distribution of the molecule's surface. researchgate.net | Defines the nonpolar, hydrogen-bond donor, and hydrogen-bond acceptor regions of this compound. |

| Sigma Potential (μ(σ)) | Describes the chemical potential of a surface segment with polarity σ, indicating its interaction tendencies. nih.gov | Helps to understand how this compound will act as a solvent or solute. |

The complex calculations required for DFT and COSMO-RS studies are performed using specialized software. The ORCA program package is a prominent example of a comprehensive ab initio, DFT, and semi-empirical quantum chemistry platform. researchgate.netnersc.gov ORCA is widely used in academic research for its extensive feature set, which includes various DFT functionals, wavefunction-based correlation methods, and models for solvation effects. researchgate.netfaccts.de Its application in studies of ionic liquids and related compounds enables the high-level theoretical investigations necessary to accurately model their properties. dntb.gov.ua

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemistry provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements and interactions within a liquid sample of this compound. acs.org

MD simulations on similar ionic liquids have been used to determine a range of structural and dynamic properties:

Structural Information : Radial Distribution Functions (RDFs) are calculated to show the probability of finding one ion at a certain distance from another. rsc.orgacs.org This reveals the local ordering and "caging" of ions in the liquid state.

Dynamic Properties : The Mean Square Displacement (MSD) of ions over time is used to calculate self-diffusion coefficients, which quantify ionic mobility. rsc.org

Transport Properties : Non-Equilibrium Molecular Dynamics (NEMD) simulations can be used to compute transport properties like shear viscosity and thermal conductivity, which are crucial for engineering applications. rsc.org

| Calculated Property | Description | Insight Gained |

|---|---|---|

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. acs.org | Reveals the short- and long-range structural ordering of ions in the liquid. |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Used to determine the self-diffusion coefficient and understand the mobility of individual ions. rsc.org |

| Velocity Autocorrelation Function (VACF) | Measures how the velocity of a particle at a given time is correlated with its velocity at a later time. | Provides information about the vibrational and diffusive motions of ions. researchgate.net |

| Shear Viscosity | A measure of a fluid's resistance to flow. | Quantifies a key macroscopic property important for solvent applications. rsc.org |

Theoretical Insights into Carbocation Stability and Reaction Energetics

This compound contains a methanesulfonate group (a mesylate), which is known to be a good leaving group in nucleophilic substitution reactions. purechemistry.org Such reactions, particularly those following an S_N1 mechanism, proceed through a carbocation intermediate. siue.edu Theoretical chemistry provides critical insights into the stability of the potential butyl carbocation and the energy landscape of the reaction. The rate of an S_N1 reaction is directly related to the stability of the carbocation intermediate formed in the rate-determining step. libretexts.orglibretexts.org

The structure of the alkyl group has a profound effect on the stability of the resulting carbocation. This stabilization is a key factor that can be quantified using computational methods. Alkyl groups act as weak electron-donating groups, stabilizing the positive charge of the carbocation through two main effects: the inductive effect and hyperconjugation. libretexts.org

Inductive Effect : The electron density in the sigma bonds of adjacent alkyl groups is drawn toward the positively charged carbon, helping to disperse the charge. libretexts.org

Hyperconjugation : This involves the overlap of filled C-H or C-C sigma bonds with the empty p-orbital of the carbocation, which delocalizes the positive charge and provides significant stabilization. masterorganicchemistry.com

Theoretical calculations can precisely quantify these stabilization energies. The general trend for carbocation stability, which is well-supported by computational studies, is:

Tertiary > Secondary > Primary > Methyl libretexts.org

Thermophysical Characterization through Computational Modeling (for Ionic Liquid Derivatives)

Computational modeling is a vital tool for characterizing the thermophysical properties of ionic liquids (ILs) derived from this compound, such as 1-butyl-3-methylimidazolium methanesulfonate ([C4mim][CH3SO3]). These models predict properties that are essential for designing industrial processes. acs.org

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method based on quantum chemistry that predicts thermodynamic properties of fluids and liquid mixtures. researchgate.netutp.edu.my This model is used to generate sigma (σ) surfaces, profiles, and potentials, which provide detailed insights into the molecular interactions governing the behavior of ILs like [C4mim][CH3SO3]. researchgate.net

Sigma Surface (σ-surface): This is a 3D representation of the screening charge density on the surface of the molecule. It visually maps the polarity distribution, showing regions of high and low electron density which correspond to potential sites for electrostatic and hydrogen-bonding interactions.

Sigma Profile (σ-profile): The σ-profile is a histogram that quantifies the distribution of the charge density over the molecular surface. researchgate.net It is divided into three main regions:

Hydrogen-bond donor region (σ > +0.0084 e/Ų): Represents electropositive regions, typically associated with acidic hydrogens.

Non-polar region (-0.0084 < σ < +0.0084 e/Ų): Represents areas with low charge density, contributing to van der Waals interactions.

Hydrogen-bond acceptor region (σ < -0.0084 e/Ų): Represents electronegative regions, such as oxygen or nitrogen atoms. For [C4mim][CH3SO3], the σ-profile reveals significant peaks in both the hydrogen-bond acceptor and donor regions, indicating its capacity for strong electrostatic and hydrogen-bonding interactions. researchgate.net

Sigma Potential (σ-potential): This describes the chemical potential of a surface segment with a given polarity (σ) when placed in the liquid. It reflects the affinity of the IL for different types of interactions. A negative σ-potential indicates a high affinity for surfaces of that polarity. The σ-potential for [C4mim][CH3SO3] shows a strong affinity for both electropositive and electronegative partners, which is a key factor in its interaction with polar molecules. researchgate.net

| COSMO-RS Parameter | Description | Insight for [C4mim][CH3SO3] | Reference |

|---|---|---|---|

| Sigma Surface | 3D map of molecular surface polarity. | Shows distinct electronegative regions on the sulfonate group and electropositive regions on the imidazolium (B1220033) ring. | researchgate.net |

| Sigma Profile | Histogram of surface charge distribution. | Prominent peaks in H-bond donor and acceptor regions, indicating strong interaction capabilities. | researchgate.netresearchgate.net |

| Sigma Potential | Affinity of the liquid for surfaces of a given polarity. | High affinity for both polar and hydrogen-bonding interactions. | researchgate.net |

Understanding the thermal stability of ILs involves studying the competing processes of evaporation (a physical process) and thermal decomposition (a chemical process). acs.org Computational modeling plays a crucial role in elucidating the kinetics and mechanisms of these processes for ILs like 1-butyl-3-methylimidazolium methanesulfonate. bohrium.com

Experimental techniques like thermogravimetric analysis (TGA) are used to measure mass loss as a function of temperature. researchgate.netrsc.org However, interpreting TGA results can be complex, as mass loss can be due to either evaporation or decomposition. bohrium.com Computational studies help to deconvolute these contributions.

Ab initio calculations can be used to model the reaction pathways for thermal decomposition. For imidazolium-based ILs, the S_N2 pathway is often identified as the dominant decomposition mechanism. bohrium.com In this pathway, the methanesulfonate anion acts as a nucleophile, attacking the butyl group on the imidazolium cation. Computational modeling can predict the activation energy (Ea) for this process.

For instance, in a study of the related 1-ethyl-3-methylimidazolium (B1214524) acetate, ab initio computations yielded a gas-phase activation energy of around 135 kJ·mol⁻¹, which matched well with experimental data from TGA conducted in a sealed pan designed to minimize evaporation. bohrium.com In contrast, experiments in an open pan, where evaporation is significant, yielded a much lower apparent activation energy. bohrium.com This highlights how computational predictions can guide the interpretation of experimental data and help to determine the true kinetic parameters for decomposition.

Studies combining Knudsen effusion mass spectrometry with computational chemistry have been performed on 1-ethyl- and 1-butyl-3-methylimidazolium methanesulfonate to investigate their vaporization behavior. acs.org These studies help to determine the thermodynamics and kinetics of both evaporation and thermal decomposition, providing a more complete picture of the IL's behavior at elevated temperatures. acs.org

| Process | Computational Approach | Key Findings for Imidazolium Methanesulfonate ILs | Reference |

|---|---|---|---|

| Thermal Decomposition | Ab initio calculations (DFT) | The S_N2 pathway is predicted as the dominant mechanism. Computations can yield activation energies that align with experiments when evaporation is suppressed. | bohrium.com |

| Evaporation & Decomposition | Combined Knudsen Effusion Mass Spectrometry (KEMS) and computational modeling | Allows for the determination of thermodynamic and kinetic parameters for both competing processes, revealing the conditions under which each dominates. | acs.org |

Biological and Biomedical Research Applications

Investigation of Alkylating Agent Activity in In Vitro and In Vivo Biological Systems

Butyl methanesulfonate (B1217627) (BMS) is recognized as an alkylating agent, a class of compounds that transfers an alkyl group to various nucleophilic sites in biologically important molecules. cymitquimica.com Its activity has been a subject of investigation in numerous biological systems, both in controlled laboratory environments (in vitro) and within living organisms (in vivo). As a primary alkyl sulfonate ester, n-butyl methanesulfonate is frequently utilized in mechanistic studies to understand nucleophilic substitution reactions. The compound's ability to act as an alkylating agent is central to its biological effects, including its mutagenic properties. nih.gov

Studies have been conducted across various biological models to characterize the impact of BMS. For instance, research on different human lymphoblast lines has demonstrated varying sensitivity to the toxic and mutagenic effects of BMS, suggesting cell-line-specific responses to its alkylating activity. nih.gov The influence of BMS has also been studied in vivo in mice, particularly concerning its effects on ovarian tissues, where it is classified as a mutagen alongside other agents like ethyl methanesulfonate (EMS). sigmaaldrich.com These investigations underscore the role of BMS as a potent alkylating agent capable of inducing significant biological responses.

The molecular mechanism of butyl methanesulfonate's alkylating activity is primarily understood through the lens of nucleophilic substitution reactions. The methanesulfonate (mesylate) group is an excellent leaving group, which facilitates the transfer of the butyl group to a nucleophile. This process typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, which involves the cleavage of the alkyl-oxygen bond as a nucleophile attacks the carbon atom of the butyl group.

The alkylating nature of this compound leads to its interaction with various cellular macromolecules, which are essential components for the functioning of biological systems. nih.gov These macromolecules, including proteins and nucleic acids (DNA and RNA), contain nucleophilic centers that are targets for alkylation by agents like BMS. The interaction between alkylating agents and these biological macromolecules can alter their structure and function, leading to downstream biological effects. nih.govnih.gov

The most critical macromolecular target for understanding the genotoxicity of BMS is deoxyribonucleic acid (DNA). nih.gov BMS covalently bonds its butyl group to nucleophilic sites on the DNA bases. oup.com This modification of the genetic material is the foundational event leading to the mutagenic and genotoxic outcomes observed in various test systems. The specific sites of alkylation on DNA, particularly on the guanine (B1146940) and thymine (B56734) bases, have been a significant focus of research to link the chemical interactions to the biological consequences. oup.comnih.gov

Genotoxicity and Mutagenicity Assessments

This compound has been evaluated in several assays to determine its potential to cause genetic damage (genotoxicity) and heritable changes in the DNA sequence (mutagenicity). Sulfonic acid esters, as a class, are recognized as potential alkylating agents that can exert genotoxic effects in both bacterial and mammalian cell systems. future4200.com

In vitro studies using human lymphoblast lines have shown that BMS is mutagenic. nih.gov Further assessments in the Ames test, a widely used bacterial reverse mutation assay, demonstrated that methanesulfonic acid esters, including n-butyl methanesulfonate, were positive in the Salmonella typhimurium strain TA100, both with and without metabolic activation. future4200.com In mammalian cells, n-butyl methanesulfonate also tested positive in the in vitro micronucleus test using L5178Y mouse lymphoma cells, indicating its ability to induce chromosomal damage. future4200.com These findings consistently classify this compound as a genotoxic and mutagenic compound.

The genotoxic and mutagenic properties of this compound are a direct consequence of its ability to form covalent adducts with DNA. oup.com As an alkylating agent, BMS transfers its butyl group to the DNA molecule, forming what are known as DNA adducts. nih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis and mutagenesis. The investigation into the types and quantities of DNA adducts formed by BMS provides a mechanistic understanding of its biological activity.

Research has focused on identifying the specific chemical structures of these adducts. When BMS reacts with DNA, it leads to the butylation of the DNA bases. oup.comnih.gov The characterization of these adducts is crucial for understanding how they interfere with DNA replication and transcription, ultimately leading to mutations.

A key aspect of understanding the reaction mechanism of butylating agents is the profile of the adducts they form. Some agents can produce rearranged alkyl adducts through a carbocation intermediate. However, studies investigating the reaction of n-butyl methanesulfonate with DNA in vitro have shown that it exclusively forms n-butyl adducts. oup.comnih.gov

In contrast, the reaction of N-n-butyl-N-nitrosourea (BNU) with DNA yields not only the expected n-butylpurines but also rearranged sec-butyl adducts. oup.comnih.gov The formation of sec-butyl adducts from BNU indicates the involvement of a carbonium ion (carbocation) in its alkylation process. The absence of any detectable sec-butyl adducts following the reaction with BMS strongly suggests a direct Sₙ2 reaction mechanism, where no such carbocation intermediate is formed. oup.com

Detailed analysis of DNA reacted with n-butyl methanesulfonate has identified the specific sites of butylation on the DNA bases. The primary targets for alkylation are the nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases. For BMS, the reaction with guanine and thymine residues in DNA has been determined. oup.comnih.gov

The major adducts identified are 7-n-butylguanine (7-nBuG) and O⁶-n-butylguanine (O⁶-nBuG). The reaction also leads to the formation of butylated thymine products, specifically O²-n-butylthymine (O²-nBuT) and O⁴-n-butylthymine (O⁴-nBuT). oup.com The relative amounts of these adducts provide insight into the reactivity of different sites within the DNA molecule.

Table 1: DNA Adducts Formed by n-Butyl Methanesulfonate (BMS) in vitro

| Adduct | Amount (µmol of adduct per mol of DNA-P) |

| O⁶-n-butylguanine | 1.9 |

| 7-n-butylguanine | 85.1 |

| O²-n-butylthymine | 0.3 |

| O⁴-n-butylthymine | 1.1 |

| Data derived from the reaction of 10 mM BMS with calf-thymus DNA. oup.com |

Table 2: Ratios of Key DNA Adducts Formed by n-Butyl Methanesulfonate

| Ratio | Value |

| O⁶-nBuG / 7-nBuG | 0.022 |

| O⁴-nBuT / O²-nBuT | 3.67 |

| Calculated from data presented in Saffhill, 1984. oup.com |

Analysis of DNA Adduct Formation

Correlation between Bulky Adducts and Clastogenicity versus Mutagenicity

The size of the alkyl group in n-alkyl methanesulfonates plays a crucial role in determining the type of genetic damage induced. Research in human lymphoblastoid WTK1 cells has shown a distinct correlation between the formation of bulky DNA adducts and the resulting genotoxic effects, specifically clastogenicity (the induction of chromosomal aberrations) versus mutagenicity (the induction of point mutations).

Genotoxic agents can induce two types of mutants at the thymidine (B127349) kinase (TK) locus: normally growing (NG) mutants, which are typically the result of point mutations, and slowly growing (SG) mutants, which arise from gross structural changes in the DNA. medwinpublishers.com The induction of NG mutants is considered a measure of mutagenicity, while the induction of SG mutants is indicative of clastogenicity.

Studies have demonstrated that while n-alkyl methanesulfonates with shorter alkyl chains (three carbons or fewer) primarily induce NG mutants, those with four or more carbons, such as this compound, induce both NG and SG mutants. medwinpublishers.com This suggests that the butyl group is large enough to form a "bulky" adduct with DNA, causing a significant distortion of the DNA helix. These bulky adducts are more likely to lead to large-scale chromosomal damage, resulting in clastogenic effects, in addition to the point mutations that cause mutagenicity.

| Compound | Alkyl Chain Length | Induction of NG Mutants (Mutagenicity) | Induction of SG Mutants (Clastogenicity) |

|---|---|---|---|

| n-Propyl methanesulfonate | 3 | Yes | No |

| n-Butyl methanesulfonate | 4 | Yes | Yes |

| n-Pentyl methanesulfonate | 5 | Yes | Yes |

| n-Hexyl methanesulfonate | 6 | Yes | Yes |

| n-Heptyl methanesulfonate | 7 | Yes | Yes |

Mechanisms of DNA Lesion Repair Pathways

The cellular response to DNA damage induced by this compound involves the activation of specific DNA repair pathways. The primary mechanism for repairing the types of lesions caused by alkylating agents is Base Excision Repair (BER) . nih.govnih.gov BER is responsible for correcting single-base damage that does not significantly distort the DNA helix. nih.gov This process is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by the action of other enzymes that cleave the DNA backbone, insert the correct nucleotide, and ligate the strand.

However, as mentioned previously, n-alkyl methanesulfonates with alkyl groups of four or more carbons, including this compound, can induce bulkier adducts that cause helical distortion. medwinpublishers.com These types of lesions are recognized and repaired by the Nucleotide Excision Repair (NER) pathway. medwinpublishers.com NER is a more complex process that removes a short stretch of nucleotides surrounding the damaged site, which is then resynthesized using the undamaged strand as a template.

Induction of Sister Chromatid Exchange (SCE)

This compound has been shown to be an effective inducer of sister chromatid exchanges (SCEs). SCEs are the reciprocal exchange of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic events.

In a study using Chinese hamster ovary (CHO-K1-BH4) cells, 2-butyl methanesulfonate was found to induce SCEs in a linear dose-dependent manner at concentrations between 1 and 6 mM. nih.govosti.gov This indicates that as the concentration of this compound increases, so does the frequency of these chromosomal rearrangements.

Cytotoxicity Profiling in Mammalian Cell Lines

The cytotoxic effects of this compound have been evaluated in various mammalian cell lines. A comparative study on four diploid human lymphoblast lines revealed differences in their susceptibility to the compound. nih.gov The toxic and mutagenic effects of a 24-hour exposure to this compound were similar for the MIT-2, WI-L2, and MGL8B-2 cell lines. In contrast, the GM 130 cell line exhibited striking resistance to both the toxic and mutagenic effects of the compound. nih.gov

| Cell Line | Susceptibility to this compound Cytotoxicity |

|---|---|

| MIT-2 | Susceptible |

| WI-L2 | Susceptible |

| MGL8B-2 | Susceptible |

| GM 130 | Resistant |

Mutagenicity Testing in Prokaryotic Models (e.g., Salmonella typhimurium)

This compound has been demonstrated to be mutagenic in prokaryotic models, such as the Salmonella typhimurium Ames test. Specifically, 2-butyl methanesulfonate has been shown to be mutagenic in S. typhimurium strains TA100 and TA1535 without the need for an exogenous metabolizing system. nih.govosti.gov These strains are designed to detect base-pair substitution mutations.

Interestingly, comparative studies have shown that S. typhimurium cells are three times more sensitive to the mutagenic effects of this compound than human lymphoblasts.

Cell-Cycle Dependent Mutation Kinetics

The mutagenic and cytotoxic effects of this compound are influenced by the cell cycle. DNA damaging agents like this compound can induce delays in cell cycle progression, particularly during the S-phase (DNA synthesis) and at the G2 checkpoint. nih.govresearchgate.net This delay provides the cell with an opportunity to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication or leads to cell death.

Studies on similar alkylating agents have shown a strong correlation between the induction of SCEs, cellular toxicity, and interference with cell cycle progression. nih.gov Exposure to these agents can lead to a concentration-dependent increase in the average generation time of cells, with noticeable delays in the transit through the S-phase. nih.gov This suggests that the genotoxic and cytotoxic outcomes of this compound exposure are intricately linked to the cell's ability to arrest the cell cycle and perform DNA repair.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis Research

In the realm of medicinal chemistry and pharmaceutical synthesis, this compound serves as a versatile reagent, primarily utilized for its properties as a butylation agent. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the butyl group is transferred to a target molecule.

One of the key applications of this compound is in the synthesis of task-specific ionic liquids. It is also used in the preparation of various organic compounds, some of which may serve as intermediates in the synthesis of pharmaceutically active molecules. For instance, a "butyl mesylate intermediate" has been mentioned in a patent for the synthesis of a more complex therapeutic agent, highlighting its role as a building block in multi-step synthetic pathways.

The reactivity of this compound allows for the butylation of a wide range of nucleophiles, including amines and alcohols. This broad applicability makes it a valuable tool for medicinal chemists in the development of new chemical entities.

Role as Intermediates in the Synthesis of Therapeutically Active Compounds

This compound is a significant intermediate in organic synthesis, primarily functioning as an alkylating agent that introduces a butyl group to various nucleophiles. This reactivity is attributed to the methanesulfonate (mesylate) group, which is an excellent leaving group, facilitating nucleophilic substitution reactions. This characteristic makes it a valuable component in the synthesis of complex molecules, including therapeutically active compounds.

While aromatic sulfonates have been investigated for anticancer activity, simple alkyl esters of sulfonic acids are primarily known for their genotoxic properties. nih.gov However, the utility of this compound as a synthetic intermediate extends to the creation of anticancer drugs. For instance, it is listed as an impurity and intermediate related to the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers. chemicea.com The synthesis of anticancer agents often involves the precise addition of alkyl groups to build the final molecular structure, a role for which this compound is well-suited due to its reactivity as a butylation agent. Research into novel anticancer agents has explored a wide range of chemical scaffolds, including quinazoline (B50416) sulfonates, which have demonstrated significant antiproliferative activity and the ability to induce cell cycle arrest. nih.gov The synthesis of such complex molecules often relies on versatile building blocks and intermediates to construct the desired pharmacophores. arborpharmchem.com

This compound serves as a precursor in the synthesis of ionic liquids (ILs) that are used as efficient reaction media for producing antiviral drugs. Specifically, nucleoside-based antiviral drugs such as Brivudine, Stavudine, and Trifluridine (B1683248) have been successfully synthesized using imidazolium-based ionic liquids. umk.plelsevierpure.com For example, the synthesis of trifluridine in 1-methoxyethyl-3-methylimidazolium methanesulfonate achieved a high yield of 91% in a short reaction time of 20-25 minutes. mdpi.comannualreviews.org The ionic liquid acts as a superior solvent for nucleosides compared to conventional molecular solvents, enhancing solubility and reaction efficiency. umk.plelsevierpure.com This methodology represents a greener approach, often reducing solvent consumption and simplifying purification processes. annualreviews.org

The role of this compound as a direct building block in the final structure of antibiotic molecules is less direct than its function as a mutagen for enhancing antibiotic production. A related compound, ethyl methanesulfonate (EMS), is utilized as a chemical mutagen to induce genetic variations in bacteria, leading to strains with enhanced antibiotic production capabilities. mdpi.com For example, strains of Bacillus licheniformis and Brevibacillus borstelensis were subjected to EMS mutagenesis to obtain mutants with higher antibiotic yields against pathogenic bacteria. mdpi.com While this demonstrates the utility of alkyl methanesulfonates in the broader field of antibiotic development, the primary application of this compound in synthesis is as an alkylating agent, a fundamental step in building complex organic molecules which could include antibiotic frameworks. The synthesis of antibiotics often involves intricate chemical steps where precise methylation or alkylation is required. azolifesciences.com

Research on Impurity Identification and Control in Pharmaceutical Manufacturing

Alkyl methanesulfonates, including this compound, are recognized as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing. la-press.orgrroij.com These compounds can be formed during the synthesis of active pharmaceutical ingredients (APIs), particularly when methanesulfonic acid is used in the presence of alcohols like butanol. shimadzu.comnih.gov Due to their ability to alkylate biological macromolecules like DNA, they can be mutagenic or carcinogenic even at trace levels. nih.govedqm.eu

Regulatory bodies such as the European Medicines Agency (EMA) have established strict guidelines for the control of such impurities, recommending a Threshold of Toxicological Concern (TTC). shimadzu.comasianjpr.com The TTC concept suggests a maximum daily intake of 1.5 µ g/day for a genotoxic impurity is associated with a negligible risk for most pharmaceuticals. edqm.eupharmtech.com

Consequently, highly sensitive analytical methods are required for the detection and quantification of these impurities in APIs. nih.gov Common techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. la-press.orgshimadzu.com For instance, a GC/MS/MS method was developed to determine methyl, ethyl, and isopropyl methanesulfonate impurities in Lopinavir API, achieving low limits of detection (LOD) and quantification (LOQ). rroij.com Similarly, an LC/MS/MS method was validated for determining alkyl methanesulfonate impurities in Emtricitabine API. la-press.org These methods are crucial quality control tools to ensure the safety of pharmaceutical products. la-press.orgrroij.com

| Impurity | Analytical Method | API | LOD | LOQ |

| Methyl Methanesulfonate | GC/MS/MS | Lopinavir | 0.12 ppm | 0.37 ppm |

| Ethyl Methanesulfonate | GC/MS/MS | Lopinavir | 0.13 ppm | 0.38 ppm |

| Isopropyl Methanesulfonate | GC/MS/MS | Lopinavir | 0.11 ppm | 0.34 ppm |

| Methyl Methanesulfonate | LC/MS/MS | Emtricitabine | 0.3 µg/g | 0.4 µg/g |

| Ethyl Methanesulfonate | LC/MS/MS | Emtricitabine | 0.3 µg/g | 0.4 µg/g |

This table presents data on the limits of detection (LOD) and quantification (LOQ) for various methanesulfonate impurities in different Active Pharmaceutical Ingredients (APIs), as determined by sensitive analytical methods. la-press.orgrroij.com

Development and Evaluation of Ionic Liquids as Active Pharmaceutical Ingredients

Ionic liquids (ILs) have emerged as a versatile platform in pharmaceutical sciences, with applications ranging from solvents in drug synthesis to serving as active pharmaceutical ingredients (APIs) themselves. mdpi.comtib.eu An API-IL is a liquid salt form of a drug created by pairing a cation and an anion, at least one of which has therapeutic activity. tib.eu This strategy can overcome issues associated with solid-state drugs, such as polymorphism, poor solubility, and low bioavailability. mdpi.com this compound can be used as a precursor for synthesizing the cationic component of these ILs, such as 1-butyl-3-methylimidazolium.

A significant area of research for API-ILs is in the development of new antibacterial agents. tib.eu The structural versatility of ILs allows for the tuning of their biological properties, including antimicrobial efficacy. tib.eursc.org Studies have shown that the antimicrobial activity of imidazolium-based ILs is often influenced by the length of the alkyl chain on the cation. nih.gov

For example, a series of tert-BuOH-functionalized imidazolium (B1220033) mesylate salts with varying alkyl chain lengths were synthesized and evaluated for their antimicrobial and antibiofilm potential. rsc.org The study found that the dodecyl-substituted ionic liquid, [C12-tOHim][OMs], was particularly effective, significantly preventing biofilm formation of S. epidermidis and showing noteworthy antimicrobial activity. rsc.org In contrast, ILs with shorter alkyl chains were less effective against most of the tested microorganisms. rsc.org Other research has focused on creating API-ILs where the anion is a known antibiotic, such as ampicillin. rsc.org These novel compounds have shown growth inhibition and bactericidal properties against sensitive and, notably, some resistant Gram-negative bacteria. rsc.org The design of biocompatible ILs is crucial, as many can be cytotoxic. nih.gov Research has shown that ILs like 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate (B86663) [EMIM][HSO4] can be highly antimicrobial towards E. coli while remaining harmless to mammalian cells at effective concentrations. nih.govnih.gov

| Ionic Liquid | Target Organism | Key Finding |

| [C12-tOHim][OMs] | S. epidermidis | Significantly prevented biofilm formation at 100 µM concentration. |

| [EMIM][HSO4] | E. coli | Highly antimicrobial and suitable for biological applications due to low cytotoxicity. nih.govnih.gov |

| [C16Pyr][Amp] | E. coli TEM CTX M9, E. coli CTX M2 | Showed high potential as an antimicrobial drug against resistant Gram-negative strains. rsc.org |

This table summarizes the antibacterial activity of selected ionic liquids, highlighting their effectiveness against specific microorganisms and key research findings. rsc.org

Enhancing Drug Formulation and Bioavailability

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) is a major hurdle in drug development, often leading to low bioavailability and limiting therapeutic efficacy. Ionic liquids (ILs) synthesized from precursors like this compound are being investigated as a promising strategy to overcome these limitations. The unique physicochemical properties of ILs, such as their high solvation ability and tunable nature, make them effective solvents or co-solvents in drug formulations.

Ionic liquids featuring a methanesulfonate anion, which can be introduced via this compound during synthesis, have shown potential in enhancing the solubility of certain drug molecules. Research suggests that oxygenated anions, such as methanesulfonate, can form hydrogen bonds with drug compounds, thereby increasing their solubility in solution. For instance, enhanced solubility has been noted for nucleosides in ILs containing methanesulfonate anions. This mechanism is critical for improving the dissolution rate of poorly soluble drugs, which is often the rate-limiting step for absorption in the gastrointestinal tract.

By increasing the solubility of an API, these ILs can consequently improve its bioavailability, ensuring that a greater fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. The versatility of ILs allows for the fine-tuning of their properties by modifying the cation-anion pair to optimize solubility enhancement for specific drug molecules, representing a significant advancement in pharmaceutical formulation science.

Cytotoxicity Studies of Novel Ionic Liquids

As the applications of ionic liquids expand, particularly in the biomedical field, a thorough evaluation of their toxicological profile is imperative. Ionic liquids derived from this compound, such as those based on the 1-butyl-3-methylimidazolium ([BMIM]) cation, have been the subject of cytotoxicity studies to ensure their safety and biocompatibility.

The cytotoxicity of ionic liquids is a complex characteristic that depends on the specific combination of the cation and anion. Research has consistently shown that the structure of the cation, especially the length of its alkyl chain, plays a significant role in determining the compound's toxicity. The 1-butyl-3-methylimidazolium cation, for example, is a common component in ILs synthesized using this compound. Studies on closely related compounds, such as 1-N-butyl-3-methyl imidazolium chloride (BMIM-Cl), provide valuable insights into the potential cytotoxicity of this cation.

A preliminary in vitro study assessed the cytotoxicity of BMIM-Cl using J774A.1 macrophage cells. The results indicated a concentration- and time-dependent decrease in cellular viability. The approximate concentrations of the compound that caused 50% cellular death (LC50) were calculated at various time points, demonstrating that cytotoxicity increases with longer exposure. researchgate.net

Table 1: Cytotoxicity of 1-N-butyl-3-methyl imidazolium chloride (BMIM-Cl) on J774A.1 Macrophage Cells researchgate.net

| Incubation Period | LC50 (mg/ml) |

| 24 hours | 0.75 |

| 48 hours | 0.50 |

| 72 hours | 0.20 |